3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole
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Overview
Description
3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Nitration: The starting material, 2-bromobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group reacts with formamide to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-methyl-1H-1,2,4-triazole
- 3-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole
- 3-(2-Iodophenyl)-1-methyl-1H-1,2,4-triazole
Uniqueness
3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry and drug design.
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(2-bromophenyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10/h2-6H,1H3 |
InChI Key |
WDODDHRPUBMROE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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